molecular formula C20H20ClNO3S B2508601 2-(2H-1,3-benzodioxol-5-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one CAS No. 1798543-27-7

2-(2H-1,3-benzodioxol-5-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one

Cat. No.: B2508601
CAS No.: 1798543-27-7
M. Wt: 389.89
InChI Key: XFABLPLGDZRVPU-UHFFFAOYSA-N
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Description

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one features a benzodioxole moiety (2H-1,3-benzodioxol-5-yl) linked to an ethanone group, which is further attached to a 1,4-thiazepane ring substituted with a 2-chlorophenyl group at the 7-position. The 1,4-thiazepane ring is a seven-membered heterocycle containing one sulfur and one nitrogen atom.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3S/c21-16-4-2-1-3-15(16)19-7-8-22(9-10-26-19)20(23)12-14-5-6-17-18(11-14)25-13-24-17/h1-6,11,19H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFABLPLGDZRVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a benzodioxole moiety and a thiazepan ring, which are known for their diverse biological activities. The molecular formula is C17H16ClN1O3S1C_{17}H_{16}ClN_1O_3S_1 with a molecular weight of approximately 351.83 g/mol.

Structural Representation

PropertyValue
Molecular FormulaC17H16ClN1O3S1C_{17}H_{16}ClN_1O_3S_1
Molecular Weight351.83 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzodioxole Moiety : Synthesized through cyclization of catechol derivatives.
  • Introduction of the Thiazepan Ring : Achieved via nucleophilic substitution reactions involving appropriate precursors.
  • Final Coupling : The benzodioxole moiety is coupled with the thiazepan intermediate.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing benzodioxole structures have shown promising results in inhibiting tumor growth in vitro .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. It has been noted that related compounds exhibit activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors could contribute to its effects on cellular signaling pathways.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various thiazepan derivatives on human cancer cell lines. The results indicated that specific modifications in the structure significantly enhanced anticancer activity, suggesting a structure-activity relationship.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiazepan derivatives, finding notable activity against both gram-positive and gram-negative bacteria. The presence of the chlorophenyl group was identified as a critical factor influencing antimicrobial efficacy.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Weight Receptor Targets (Putative) Regulatory Status
Target Compound 1,4-Thiazepane + Benzodioxole 7-(2-Chlorophenyl) on thiazepane ~432.9 (est.) Serotonin/Dopamine transporters Likely controlled
Ephylone (1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one) Linear cathinone backbone Ethylamino-pentanone chain 249.3 Monoamine transporters Schedule II (UN, 2019)
(5-Bromopyridin-3-yl)(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)methanone (CAS 1797871-17-0) 1,4-Thiazepane + Bromopyridine 5-Bromopyridin-3-yl instead of benzodioxole ~421.7 (est.) Undetermined (structural novelty) Research chemical
Diclazepam (7-Chloro-5-(2-chlorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) Benzodiazepine core Chlorophenyl and chloro substituents 335.2 GABA-A receptors Controlled (CAS 439-14-5)

Structural and Functional Analysis

Benzodioxolyl Derivatives

The benzodioxole group (2H-1,3-benzodioxol-5-yl) is a hallmark of psychoactive compounds, such as Ephylone (a synthetic cathinone) and MDMA analogs. This moiety enhances lipophilicity, facilitating blood-brain barrier penetration . In the target compound, the benzodioxole is linked to a thiazepane ring rather than a linear alkyl chain (as in Ephylone), which may prolong metabolic stability and alter receptor binding kinetics.

Thiazepane vs. Benzodiazepine Cores

While the target compound shares a 2-chlorophenyl substituent with benzodiazepines like Diclazepam , its 1,4-thiazepane core lacks the fused benzene-diazepinone structure of benzodiazepines. This suggests divergent mechanisms: benzodiazepines act as GABA-A receptor positive allosteric modulators, whereas the thiazepane group in the target compound may interact with monoamine transporters or serotonin receptors due to its structural similarity to synthetic cathinones .

Substitution Patterns

The 7-(2-chlorophenyl) group on the thiazepane ring introduces steric and electronic effects that could enhance binding affinity at serotonin or dopamine transporters.

Preparation Methods

Cyclization of 1,4-Diamines with Thiols

A common method involves reacting 1,4-diamines with carbon disulfide (CS₂) or thiols under basic conditions. For example, 1,4-diaminobutane reacts with 1,2-ethanedithiol in the presence of potassium carbonate to form the thiazepane ring.

Reaction Conditions

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80–100°C
  • Catalyst: K₂CO₃
  • Yield: 55–65%

Ring Expansion of Thiolactams

Thiolactams (e.g., ε-thiocaprolactam) undergo ring expansion with dihaloalkanes to form 1,4-thiazepanes. This method avoids harsh conditions and improves regioselectivity.

Example Protocol

  • React ε-thiocaprolactam with 1,2-dibromoethane in ethanol.
  • Temperature: Reflux (78°C)
  • Yield: 70–75%

Introduction of the 2-Chlorophenyl Group

The 2-chlorophenyl substituent is introduced at the 7-position of the thiazepane ring via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

SNAr with 2-Chlorophenyl Grignard Reagent

The thiazepane’s secondary amine reacts with a pre-formed 2-chlorophenylmagnesium bromide:

Steps

  • Generate 2-chlorophenylmagnesium bromide from 2-chlorobromobenzene and magnesium.
  • Add the thiazepane in tetrahydrofuran (THF) at −78°C.
  • Quench with ammonium chloride.

Yield : 40–50%

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between the thiazepane and 2-chlorobromobenzene improves regioselectivity:

Conditions

  • Catalyst: Pd(OAc)₂/Xantphos
  • Base: Cs₂CO₃
  • Solvent: Toluene
  • Temperature: 110°C
  • Yield: 65–70%

Preparation of the Benzodioxole-Ethanone Moiety

The 2-(2H-1,3-benzodioxol-5-yl)ethan-1-one fragment is synthesized via Friedel-Crafts acylation or formylation followed by oxidation.

Friedel-Crafts Acylation of 1,3-Benzodioxole

React 1,3-benzodioxole with acetyl chloride in the presence of AlCl₃:

Reaction
$$ \text{1,3-Benzodioxole} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃}} \text{2-(2H-1,3-Benzodioxol-5-yl)Ethan-1-one} $$

Conditions

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature
  • Yield: 80–85%

Formylation and Oxidation

Alternative route for higher purity:

  • Vilsmeier-Haack formylation of 1,3-benzodioxole to yield 5-formyl-1,3-benzodioxole.
  • Oxidize the aldehyde to a ketone using pyridinium chlorochromate (PCC).

Yield : 75–80%

Coupling Strategies for Final Assembly

The thiazepane and benzodioxole-ethanone are coupled via acylation or nucleophilic substitution.

Acylation of the Thiazepane Amine

React the 7-(2-chlorophenyl)-1,4-thiazepane with 2-(2H-1,3-benzodioxol-5-yl)acetyl chloride:

Conditions

  • Base: Triethylamine (Et₃N)
  • Solvent: DCM
  • Temperature: 0°C → room temperature
  • Yield: 60–65%

Mitsunobu Reaction

For hydroxyl-containing intermediates, the Mitsunobu reaction ensures stereochemical control:

Reagents

  • DIAD (Diisopropyl azodicarboxylate)
  • Triphenylphosphine (PPh₃)
  • Solvent: THF

Yield : 55–60%

Optimization and Industrial Scalability

Industrial production prioritizes continuous flow synthesis and green chemistry principles.

Continuous Flow Coupling

  • Reactor Type : Microfluidic reactor
  • Residence Time : 10–15 minutes
  • Throughput : 1.2 kg/day
  • Purity : ≥99% (HPLC)

Purification Techniques

  • Recrystallization : Ethanol/water mixture
  • Chromatography : Silica gel (hexane/ethyl acetate)

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Scalability
SNAr + Acylation Grignard + AcCl 45 95 Moderate
Buchwald-Hartwig + Mitsunobu Pd coupling + Mitsunobu 65 98 High
Continuous Flow Flow reactor 70 99 Industrial

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